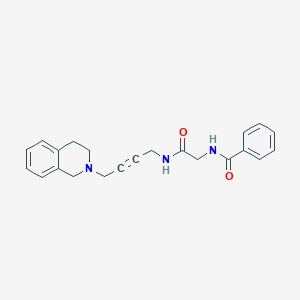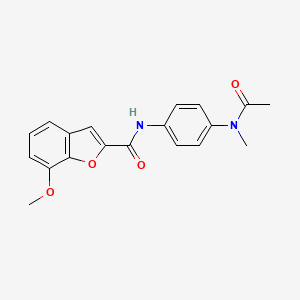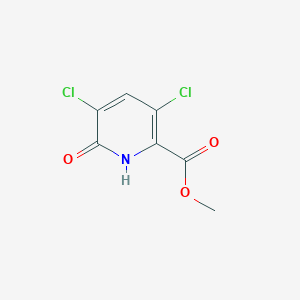
N-(2-((4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)amino)-2-oxoethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-((4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)amino)-2-oxoethyl)benzamide is a useful research compound. Its molecular formula is C22H23N3O2 and its molecular weight is 361.445. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Evaluation for Antipsychotic Properties
Research focused on the synthesis of heterocyclic carboxamides, including compounds structurally related to N-(2-((4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)amino)-2-oxoethyl)benzamide, demonstrated their potential as antipsychotic agents. Specifically, these studies evaluated their binding to dopamine D2, serotonin 5-HT2, and serotonin 5-HT1a receptors, alongside their ability to antagonize apomorphine-induced responses in mice, indicating potential utility in psychiatric disorder treatment without significant extrapyramidal side effects (Norman et al., 1996).
Cytotoxic Activities and Anticancer Potential
A series of studies have synthesized and assessed the cytotoxic activities of 7-oxo-7H-dibenz[f,ij]isoquinoline and 7-oxo-7H-benzo[e]perimidine derivatives, closely related to the chemical structure . These compounds, bearing cationic side chains prepared from aminoanthraquinones, showed significant cytotoxicity against various cancer cell lines, with some derivatives demonstrating curative activity in mouse models of colon tumors. This research indicates a promising avenue for developing new anticancer agents (Bu et al., 2001).
Psychotropic, Anti-inflammatory, and Antimicrobial Activities
Another investigation synthesized a series of N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide derivatives, showcasing the versatility of compounds related to this compound. These compounds displayed marked sedative actions, high anti-inflammatory activities, and selective cytotoxic effects against tumor cell lines. Furthermore, some synthesized compounds exhibited antimicrobial action, highlighting their potential in psychotropic, anti-inflammatory, and antimicrobial therapeutic applications (Zablotskaya et al., 2013).
Mass Spectrometry and Fragmentation Studies
Research involving electrospray mass spectrometry and fragmentation of N-linked carbohydrates derivatized at the reducing terminus, including studies on benzamide derivatives, provides foundational knowledge for analytical applications. These studies contribute to understanding the mass spectrometric behavior of such compounds, facilitating their identification and characterization in complex biological samples (Harvey, 2000).
Oxidative Coupling and Catalytic Applications
Significant research has been conducted on the oxidative coupling of benzamides with maleimides via directed C-H cleavage, using catalysts like copper and nickel. These studies reveal the utility of this compound analogues in facilitating catalytic reactions that form complex organic structures, underscoring their importance in medicinal chemistry and organic synthesis (Miura et al., 2015).
Eigenschaften
IUPAC Name |
N-[2-[4-(3,4-dihydro-1H-isoquinolin-2-yl)but-2-ynylamino]-2-oxoethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2/c26-21(16-24-22(27)19-9-2-1-3-10-19)23-13-6-7-14-25-15-12-18-8-4-5-11-20(18)17-25/h1-5,8-11H,12-17H2,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAASVCBJXMHPBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC#CCNC(=O)CNC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-(4-methyl-1,3-thiazol-5-yl)methanone](/img/structure/B2451815.png)

![3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-(methylthio)phenyl)propanamide](/img/structure/B2451817.png)

![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)cyclopentanecarboxamide](/img/structure/B2451824.png)
![8-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]sulfonylquinoline](/img/structure/B2451825.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2451827.png)
![2-benzamido-N-(benzo[d][1,3]dioxol-5-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2451829.png)
![1-(4-bromophenyl)-N-(4-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2451831.png)
![2-(1-benzyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2451833.png)
